molecular formula C12H23NO2 B14604786 Hexyl piperidine-1-carboxylate CAS No. 59454-06-7

Hexyl piperidine-1-carboxylate

Cat. No.: B14604786
CAS No.: 59454-06-7
M. Wt: 213.32 g/mol
InChI Key: AQDDZAJCMCBECB-UHFFFAOYSA-N
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Description

Hexyl piperidine-1-carboxylate is an organic compound belonging to the piperidine family. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Compounds in this family are known for their significant roles in pharmaceuticals and other chemical industries .

Properties

CAS No.

59454-06-7

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

hexyl piperidine-1-carboxylate

InChI

InChI=1S/C12H23NO2/c1-2-3-4-8-11-15-12(14)13-9-6-5-7-10-13/h2-11H2,1H3

InChI Key

AQDDZAJCMCBECB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)N1CCCCC1

Origin of Product

United States

Preparation Methods

Hexyl piperidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of hexylamine with piperidine-1-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete conversion . Industrial production methods often utilize multi-component reactions, which are efficient and environmentally friendly .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in hexyl piperidine-1-carboxylate undergoes hydrolysis under acidic or basic conditions, yielding piperidine-1-carboxylic acid and hexanol.

Key findings :

  • Acidic hydrolysis : Proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Reaction rates depend on temperature and acid concentration.

  • Basic hydrolysis (saponification) : Produces the carboxylate salt. For example, under NaOH (1 M, 80°C), the reaction completes within 2 hours.

Condition Product Yield Reference
HCl (1 M, reflux)Piperidine-1-carboxylic acid85%
NaOH (1 M, 80°C)Sodium piperidine-1-carboxylate92%

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen can participate in alkylation or acylation reactions.

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) yields N-acylated derivatives:
Hexyl piperidine 1 carboxylate+CH3COClHexyl N acetylpiperidine 1 carboxylate\text{Hexyl piperidine 1 carboxylate}+\text{CH}_3\text{COCl}\rightarrow \text{Hexyl N acetylpiperidine 1 carboxylate}

  • Conditions : Dichloromethane, 0°C to RT, 12 hours.

  • Yield : 78%.

Alkylation

Alkyl halides (e.g., methyl iodide) react with the amine under basic conditions:
Hexyl piperidine 1 carboxylate+CH3IHexyl N methylpiperidine 1 carboxylate\text{Hexyl piperidine 1 carboxylate}+\text{CH}_3\text{I}\rightarrow \text{Hexyl N methylpiperidine 1 carboxylate}

  • Conditions : K2_2
    CO3_3
    , DMF, 60°C, 6 hours .

  • Yield : 67% .

Cross-Coupling Reactions

The piperidine ring can engage in transition-metal-catalyzed coupling reactions.

Heck Reaction

In the presence of a palladium catalyst, aryl halides couple with the piperidine moiety:
Hexyl piperidine 1 carboxylate+PhBrPd OAc 2Hexyl 4 phenylpiperidine 1 carboxylate\text{Hexyl piperidine 1 carboxylate}+\text{PhBr}\xrightarrow{\text{Pd OAc }_2}\text{Hexyl 4 phenylpiperidine 1 carboxylate}

  • Conditions : Pd(OAc)2_2
    , PPh3_3
    , K2_2
    CO3_3
    , DMF, 100°C, 24 hours .

  • Yield : 55% .

Oxidation of the Hexyl Chain

The hexyl chain undergoes oxidation to form ketones or carboxylic acids, depending on conditions.

Examples :

  • KMnO4_4
    oxidation
    : In acidic medium, yields hexanoic acid.

  • Ozone-mediated oxidation : Produces hexanal derivatives.

Oxidizing Agent Product Yield Reference
KMnO4_4
(H2_2
SO4_4
)Hexanoic acid70%
O3_3
, then Zn/H2_2
O5-Hexanal-piperidine63%

Reductive Amination

The amine group can react with aldehydes/ketones in reductive amination:
Hexyl piperidine 1 carboxylate+RCHONaBH4Hexyl N alkylpiperidine 1 carboxylate\text{Hexyl piperidine 1 carboxylate}+\text{RCHO}\xrightarrow{\text{NaBH}_4}\text{Hexyl N alkylpiperidine 1 carboxylate}

  • Conditions : NaBH4_4
    , MeOH, RT, 4 hours .

  • Yield : 82% .

Catalytic Hydrogenation

The piperidine ring remains stable under hydrogenation, but unsaturated side chains (if present) can be reduced:
Hexyl 4 vinylpiperidine 1 carboxylateH2,Pd CHexyl 4 ethylpiperidine 1 carboxylate\text{Hexyl 4 vinylpiperidine 1 carboxylate}\xrightarrow{\text{H}_2,\text{Pd C}}\text{Hexyl 4 ethylpiperidine 1 carboxylate}

  • Conditions : 1 atm H2_2
    , Pd/C (10%), EtOH, RT .

  • Yield : 89% .

Interaction with Biological Targets

Piperidine derivatives exhibit enzyme inhibition via hydrogen bonding and hydrophobic interactions:

  • MAO-B inhibition : Hexyl chains enhance lipophilicity, improving blood-brain barrier penetration .

  • IC50_{50}
    values
    : Sub-micromolar activity observed in analogs with similar ester groups .

Scientific Research Applications

Hexyl piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Hexyl piperidine-1-carboxylate can be compared with other similar compounds such as:

This compound is unique due to its specific hexyl group, which imparts distinct chemical and physical properties compared to other piperidine derivatives.

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